(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
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Overview
Description
“(3-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine” is a chemical compound with the following structure:
This compound
This compound combines a benzyl group substituted with a bromine atom and a pentafluoroethyloxy-propyl group
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves Suzuki–Miyaura cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:
- The bromobenzyl fragment (3-bromo-benzyl) reacts with a boron-based reagent (such as an organotrifluoroborate salt) under palladium catalysis.
- The pentafluoroethyloxy-propyl fragment (3-pentafluoroethyloxy-propyl) is transferred from the boron to the palladium center, forming the desired Pd–C bond.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production Methods: While specific industrial production methods may vary, the Suzuki–Miyaura coupling can be scaled up for large-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including:
Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: Reduction of the nitro group (if present) to the corresponding amine.
Functionalization: Introduction of additional functional groups.
Boron Reagents: Organotrifluoroborate salts (e.g., potassium organotrifluoroborate) serve as boron sources.
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes.
Major Products: The major products depend on the specific reactions performed. For example, substitution with amines or other nucleophiles yields different derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and chemical biology studies.
Medicine: Potential therapeutic agents.
Industry: As a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of action remains context-dependent. its reactivity and functional groups suggest potential interactions with biological targets.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Properties
Molecular Formula |
C12H13BrF5NO |
---|---|
Molecular Weight |
362.13 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NO/c13-10-4-1-3-9(7-10)8-19-5-2-6-20-12(17,18)11(14,15)16/h1,3-4,7,19H,2,5-6,8H2 |
InChI Key |
IVAPVUZOFVIXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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